![molecular formula C26H29N7O3 B2400625 (4-(3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-Isopropoxyphenyl)methanon CAS No. 920185-37-1](/img/structure/B2400625.png)

(4-(3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-Isopropoxyphenyl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

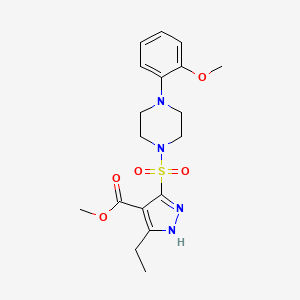

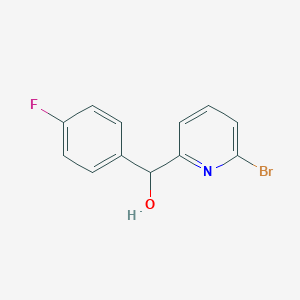

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H29N7O3 and its molecular weight is 487.564. The purity is usually 95%.

BenchChem offers high-quality (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor-Eigenschaften

Das Potenzial der Verbindung als Antitumormittel hat großes Interesse geweckt. Forscher haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Lungenkrebs (A549), Brustkrebs (MCF-7) und Gebärmutterhalskrebs (HeLa). Vorläufige Studien deuten darauf hin, dass es eine ausgezeichnete Antitumoraktivität mit IC50-Werten im Nanomolarbereich aufweist . Weitere Untersuchungen sind erforderlich, um seinen Wirkmechanismus und mögliche klinische Anwendungen zu untersuchen.

Antibakterielle Aktivität

In-vitro-Studien haben das antibakterielle Potenzial der Verbindung gegen grampositive (S. aureus) und gramnegative (E. coli) Bakterien untersucht. Bemerkenswerterweise zeigte es eine gute Aktivität gegen S. aureus . Seine antimikrobiellen Eigenschaften können über Bakterien hinausgehen und erfordern eine zusätzliche Untersuchung gegen andere Krankheitserreger.

Antituberkulosemittel

Triazolothiadiazine haben sich als vielversprechend für Antituberkulosemittel erwiesen. Die Untersuchung der Aktivität der Verbindung gegen Mycobacterium tuberculosis könnte wertvolle Erkenntnisse liefern .

Wirkmechanismus

Target of Action

Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to inhibit various enzymes and receptors . For instance, some derivatives have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . Another study reported that certain [1,2,3]triazolo[4,5-d]pyrimidine derivatives potently inhibited USP28, a deubiquitinating enzyme .

Mode of Action

Similar compounds have been found to interact with their targets by binding to the active site, thereby inhibiting the target’s function . For instance, certain [1,2,3]triazolo[4,5-d]pyrimidine derivatives were found to bind to USP28, inhibiting its function .

Biochemical Pathways

Based on the reported targets of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and protein degradation .

Pharmacokinetics

In silico admet studies of similar compounds have suggested suitable pharmacokinetic properties .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .

Biochemische Analyse

Biochemical Properties

The compound interacts with various enzymes and proteins, notably CDK2, a cyclin-dependent kinase . It has been synthesized as a potential inhibitor of CDK2, a key component in cell proliferation . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Cellular Effects

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone has shown significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . The compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

The compound exerts its effects at the molecular level through several mechanisms. It binds to the active site of CDK2, inhibiting its activity and thus affecting cell cycle progression . This binding interaction involves essential hydrogen bonding with Leu83 in the CDK2 active site .

Eigenschaften

IUPAC Name |

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N7O3/c1-4-35-21-11-7-20(8-12-21)33-25-23(29-30-33)24(27-17-28-25)31-13-15-32(16-14-31)26(34)19-5-9-22(10-6-19)36-18(2)3/h5-12,17-18H,4,13-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOVJDWBBSNVJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC(C)C)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2400547.png)

![[(tert-butylsulfanyl)sulfonyl]benzene](/img/structure/B2400549.png)

![(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2400551.png)

![N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2400560.png)

![Ethyl 4-(3-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate](/img/structure/B2400561.png)

![methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B2400563.png)

![N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide](/img/structure/B2400564.png)